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molecular formula C13H28N2S2 B8503637 Cyclohexyldithiocarbamic acid triethylamine salt CAS No. 43009-21-8

Cyclohexyldithiocarbamic acid triethylamine salt

Cat. No. B8503637
M. Wt: 276.5 g/mol
InChI Key: POCAPNGEMGYDKF-UHFFFAOYSA-N
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Patent
US04341707

Procedure details

Cyclohexylamine (99 mg, 0.001 mol) and 101 mg (0.001 mol) of triethylamine together with 76 mg (0.001 mol) of carbon disulfide were dissolved in 10 ml of acetonitrile to prepare a solution of cyclohexyldithiocarbamic acid triethylamine salt in acetonitrile. To this solution was added 256 mg (0.001 mol) of DSC and the admixture was stirred for 24 hours at room temperature. The reaction mixture is distilled to remove the acetonitrile and the residue was admixed with ethyl acetate, washed with 1 N-HCl, with aqueous 4% NaHCO3, with water and finally with saturated aqueous NaCl, followed by drying over anhydrous sodium sulfate. The resulting solution was distilled to remove the ethyl acetate and the residue was purified by column-chromatography on silica gel developed with hexane-benzene to give cyclohexylisothiocyanate in a yield of 85%.
Quantity
99 mg
Type
reactant
Reaction Step One
Quantity
101 mg
Type
reactant
Reaction Step One
Quantity
76 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1(N)CCCCC1.C(N(CC)CC)C.C(=S)=S.C(N(CC)CC)C.[CH:25]1([NH:31][C:32](=S)[SH:33])[CH2:30][CH2:29][CH2:28][CH2:27][CH2:26]1>C(#N)C>[CH:25]1([N:31]=[C:32]=[S:33])[CH2:30][CH2:29][CH2:28][CH2:27][CH2:26]1 |f:3.4|

Inputs

Step One
Name
Quantity
99 mg
Type
reactant
Smiles
C1(CCCCC1)N
Name
Quantity
101 mg
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
76 mg
Type
reactant
Smiles
C(=S)=S
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(CC)CC.C1(CCCCC1)NC(S)=S
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the admixture was stirred for 24 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To this solution was added 256 mg (0.001 mol) of DSC
DISTILLATION
Type
DISTILLATION
Details
The reaction mixture is distilled
CUSTOM
Type
CUSTOM
Details
to remove the acetonitrile
WASH
Type
WASH
Details
washed with 1 N-HCl, with aqueous 4% NaHCO3, with water and finally with saturated aqueous NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
by drying over anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
The resulting solution was distilled
CUSTOM
Type
CUSTOM
Details
to remove the ethyl acetate
CUSTOM
Type
CUSTOM
Details
the residue was purified by column-chromatography on silica gel

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C1(CCCCC1)N=C=S
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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